2-(methoxymethyl)pyrrolidine
Description
Significance of Pyrrolidine (B122466) Frameworks in Organic Synthesis and Medicinal Chemistry
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a structural motif of immense significance in the fields of organic synthesis and medicinal chemistry. frontiersin.orgnih.gov This scaffold is prevalent in a vast array of natural products, particularly alkaloids like nicotine (B1678760) and hygrine, and is a core component of the amino acids proline and hydroxyproline. wikipedia.org Its widespread presence in nature underscores its evolutionary selection as a stable and versatile building block for biologically active molecules.
In medicinal chemistry, the pyrrolidine framework is a common feature in numerous approved drugs, demonstrating its value in the development of therapeutic agents. frontiersin.org The non-planar, puckered nature of the saturated pyrrolidine ring allows for a three-dimensional exploration of chemical space, which is crucial for optimizing interactions with biological targets. nih.govnih.gov The nitrogen atom can act as a hydrogen bond donor or acceptor, and the ring's carbons can be substituted to fine-tune a molecule's physicochemical properties and biological activity. pharmablock.com Consequently, pyrrolidine derivatives have been successfully developed for a wide range of therapeutic applications, including as antihypertensives, antivirals, and agents targeting the central nervous system. frontiersin.orgresearchgate.net
Importance of Chirality in Chemical and Biological Systems
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry and biology. mdpi.comlibretexts.org These non-superimposable mirror images are known as enantiomers. libretexts.org While enantiomers of a chiral compound possess identical physical properties such as melting point and boiling point, they differ in their interaction with plane-polarized light and, most critically, in their interactions with other chiral entities. libretexts.org
Biological systems are inherently chiral, composed of macromolecules like proteins and nucleic acids that exist in specific stereochemical forms. veranova.com This biological chirality means that the two enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. americanpharmaceuticalreview.commusechem.com Often, only one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive or, in some cases, contribute to undesirable or toxic effects. libretexts.orgyorku.ca The historical case of thalidomide, where one enantiomer was effective against morning sickness while the other was teratogenic, remains a stark reminder of the critical importance of stereochemistry in drug design. musechem.comrsc.org Recognizing this, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines that emphasize the development of single-enantiomer drugs. veranova.comnih.gov
Overview of 2-(Methoxymethyl)pyrrolidine as a Key Chiral Scaffold in Modern Organic Chemistry
This compound (MMP) is a prominent example of a chiral building block that has found extensive use in modern organic chemistry, particularly in asymmetric synthesis. scientificlabs.iechemimpex.com Its utility stems from the presence of a stereocenter at the 2-position of the pyrrolidine ring, combined with the functional handle of the methoxymethyl group. chemimpex.com The (S)- and (R)-enantiomers of MMP are readily accessible, often synthesized from the naturally occurring chiral pool, such as the amino acid L-proline. This provides a cost-effective and reliable source of enantiomerically pure starting material.
The primary application of this compound is as a chiral auxiliary. A chiral auxiliary is a temporary addition to a non-chiral substrate that directs a chemical reaction to proceed with a high degree of stereoselectivity. After the reaction, the auxiliary can be removed, having imparted its chirality to the product molecule. The rigid pyrrolidine scaffold of MMP provides a well-defined steric environment that effectively shields one face of the reacting molecule, leading to the preferential formation of one stereoisomer over the other. researchgate.net
For instance, derivatives of MMP, such as (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP), are widely used to create chiral hydrazones from aldehydes and ketones. These hydrazones can then undergo stereoselective alkylation or addition reactions, yielding chiral products with high enantiomeric excess. sigmaaldrich.com Furthermore, MMP and its derivatives serve as chiral ligands in metal-catalyzed asymmetric reactions and as organocatalysts in their own right. researchgate.netsigmaaldrich.com
The effectiveness of this compound as a chiral scaffold is demonstrated in a variety of asymmetric transformations, as highlighted in the table below.
| Application of this compound (MMP) Derivatives | Reaction Type | Role of MMP Derivative | Typical Outcome |
| Asymmetric alkylation of carbonyls | SAMP/RAMP Hydrazone Chemistry | Chiral Auxiliary | Formation of α-substituted aldehydes/ketones with high enantiomeric excess (often >95% ee) |
| Asymmetric Michael additions | Addition to α,β-unsaturated systems | Chiral Auxiliary/Ligand | Creation of chiral 1,5-dicarbonyl compounds or related structures in high diastereoselectivity and enantioselectivity |
| Asymmetric aldol (B89426) reactions | Cross-aldol reactions | Organocatalyst | Synthesis of chiral β-hydroxy ketones (polyols) |
| Asymmetric allylic alkylation | Palladium-catalyzed reactions | Chiral Ligand | Generation of enantiomerically enriched allylic substitution products |
| Synthesis of chiral ferrocenyl diphosphines | Diastereoselective lithiation of ferrocene (B1249389) | Chiral Auxiliary | Highly selective synthesis of important chiral ligands like Kephos |
This versatility and high degree of stereochemical control have solidified the position of this compound as an indispensable tool for academic and industrial chemists engaged in the synthesis of complex, enantiomerically pure molecules for a range of applications, from pharmaceuticals to materials science. chemimpex.com
An in-depth analysis of the synthetic methodologies for the chiral auxiliary and organocatalyst, this compound, reveals a strong reliance on enantioselective strategies to access its stereoisomers. The primary approaches involve asymmetric synthesis starting from the chiral pool and the resolution of racemic mixtures, supported by the development of key precursors and optimized pathways for laboratory-scale production.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(methoxymethyl)pyrrolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-8-5-6-3-2-4-7-6/h6-7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPRFKYDQRKRRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10276390 | |
| Record name | 2-(Methoxymethyl)pyrrolidine | |
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Molecular Weight |
115.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63126-47-6, 76946-27-5 | |
| Record name | (S)-(+)-2-(Methoxymethyl)pyrrolidine | |
| Source | ChemIDplus | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC305701 | |
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| Record name | 2-(Methoxymethyl)pyrrolidine | |
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| Record name | 2-(methoxymethyl)pyrrolidine | |
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Application As Chiral Auxiliary in Asymmetric Synthesis
Enantioselective Carbon-Carbon Bond Formation
The construction of carbon-carbon bonds with high stereoselectivity is a central goal of organic synthesis. 2-(Methoxymethyl)pyrrolidine-based auxiliaries have proven instrumental in achieving this goal across a range of fundamental reaction types.
Asymmetric alkylation of carbonyl compounds is a direct method for creating stereocenters adjacent to the carbonyl group. Pyrrolidine-derived auxiliaries facilitate this by forming chiral enolates or enamines that exhibit high diastereofacial bias.
The formation of amides from carboxylic acids and chiral amines like (S)-2-(pyrrolidinemethanol), a close structural relative of this compound, provides a powerful strategy for asymmetric alkylation. Deprotonation of these amides generates configurationally stable Z-enolates. organic-chemistry.orgrsc.org The chiral auxiliary effectively shields one face of the enolate, directing the approach of an electrophile (such as an alkyl halide) to the opposite face. This strategy has been successfully employed in the synthesis of complex molecules like the antibiotic ionomycin. organic-chemistry.org The strong nucleophilicity of these prolinol amide enolates allows them to react efficiently even with sterically hindered β-branched alkyl halides. organic-chemistry.org
The reaction of chiral enamines derived from ketones and (S)-2-(methoxymethyl)pyrrolidine with nitroolefins serves as a powerful method for constructing complex cyclic systems. While termed an alkylation in a broader sense, this transformation is typically a formal [3+3] carbocyclization. e-bookshelf.deacs.org The reaction proceeds via an initial asymmetric Michael addition of the enamine to the nitroolefin. This is followed by an intramolecular cyclization, where the newly formed nitronate acts as an internal nucleophile, attacking the iminium carbon of the enamine moiety. Subsequent hydrolysis yields highly functionalized 4-nitrocyclohexanones with excellent stereocontrol over multiple new stereocenters. acs.orgiranchembook.ir For example, the chiral dienamine prepared from butane-2,3-dione and (S)-2-(methoxymethyl)pyrrolidine reacts with nitroolefins to furnish chiral cyclohexanones in moderate yields but with high diastereoselectivity and excellent enantiomeric excess. iranchembook.ir
The conjugate addition of nucleophiles to α,β-unsaturated systems is a fundamental C-C bond-forming reaction. Enamines derived from this compound are excellent nucleophiles for this purpose, reacting with Michael acceptors like enones and nitroolefins with high stereoselectivity. nih.govmdpi.comrsc.org
In a well-documented example, enamines formed from β-tetralones and (S)-2-(methoxymethyl)pyrrolidine add to various ω-nitrostyrenes. pnas.org After hydrolysis of the initial adduct, the 3-alkylated β-tetralones are obtained with diastereomeric excesses (d.e.) consistently over 90% and enantiomeric excesses (e.e.) ranging from 75% to 99%. pnas.org Similarly, the enamine of cyclohexanone (B45756) and (S)-2-(methoxymethyl)pyrrolidine reacts with 2-(arylmethylene)propanedioates to give the corresponding Michael adducts with high diastereomeric ratios (up to >97:3) and enantiomeric excesses (80-95% ee). rsc.org The success of these reactions relies on the chiral auxiliary's ability to direct the approach of the electrophile to one face of the enamine double bond. pnas.orgrsc.org
| Ketone | Michael Acceptor | Auxiliary | d.r. (syn:anti) | ee (%) | Yield (%) |
| Cyclohexanone | Methyl vinyl ketone | (S)-2-(methoxymethyl)pyrrolidine | - | 85 | 50 |
| β-Tetralone | ω-Nitrostyrene | (S)-2-(methoxymethyl)pyrrolidine | >95:5 | 96 | 48 |
| 5-Methoxy-β-tetralone | ω-Nitrostyrene | (S)-2-(methoxymethyl)pyrrolidine | >95:5 | 99 | 45 |
| Propanal (as SAMP-hydrazone) | Methyl (E)-2-butenoate | (S)-1-amino-2-(methoxymethyl)pyrrolidine | >98:2 (anti) | >96 | 80 |
This table presents a selection of representative data and is not exhaustive.
The aldol (B89426) reaction is one of the most powerful tools for constructing β-hydroxy carbonyl compounds. Proline and its derivatives, including this compound, are renowned organocatalysts for direct asymmetric aldol reactions. researchgate.netrsc.org These catalysts operate via an enamine-based mechanism. The pyrrolidine (B122466) nitrogen reacts with a donor ketone or aldehyde to form a nucleophilic enamine in situ. This chiral enamine then adds to an acceptor aldehyde. The stereochemistry of the resulting aldol adduct is controlled by the chiral environment of the catalyst, which directs the facial selectivity of the addition. For instance, (2S)-1-(dimethoxymethyl)-2-(methoxymethyl)pyrrolidine has been shown to be an effective asymmetric organocatalyst in cross-aldol reactions, inducing significant enantiomeric excess. researchgate.net
Chiral propargylic alcohols are valuable building blocks in organic synthesis. While many methods exist for their preparation, the use of chiral pyrrolidine derivatives has been explored. A closely related transformation is the highly stereoselective synthesis of propargylamines through a three-component coupling of an aldehyde, an alkyne, and an amine (A³ coupling). In this context, (S)-2-(methoxymethyl)pyrrolidine has been successfully utilized as the chiral amine component. This reaction proceeds with excellent diastereoselectivity, demonstrating the powerful stereodirecting ability of the this compound scaffold in controlling the formation of the new stereocenter during the addition of the acetylide to the iminium ion intermediate. This highlights its utility as a chiral reagent for creating propargylic stereocenters.
Diastereoselective Ortho-Lithiation for Chiral Ferrocenyl Diphosphines
The synthesis of chiral ferrocenyl diphosphines, which are crucial ligands in asymmetric catalysis, is effectively achieved through diastereoselective ortho-lithiation using this compound as a chiral auxiliary. researchgate.netresearcher.liferesearchgate.net This process involves the reaction of a ferrocene (B1249389) derivative, which has a chiral aminomethyl group, with an organolithium reagent like n-butyllithium. This is followed by quenching with an electrophile such as a chlorophosphine. researchgate.netcore.ac.uk
The stereochemical result of this reaction is governed by the chiral auxiliary. The nitrogen of the pyrrolidine ring and the oxygen of the methoxymethyl group coordinate with the lithium atom, forming a stable five-membered chelate ring. This chelation directs the deprotonation to one of the two enantiotopic protons on the cyclopentadienyl (B1206354) ring, leading to a lithiated intermediate with a defined stereochemistry. acs.orgnih.gov A subsequent reaction with a chlorophosphine introduces the phosphine (B1218219) group in a stereoselective manner. researchgate.net
A notable application is in the synthesis of the Kephos family of ferrocenyl diphosphines, where the bis((2-methoxymethyl)pyrrolidine)phosphine moiety serves as a highly effective chiral auxiliary for the ortho- and diastereoselective lithiation of ferrocene. researchgate.net This method allows for the highly selective attachment of various electrophiles to the cyclopentadienyl ring of ferrocene. researchgate.netresearchgate.net The diastereoselectivity of these reactions is typically high, with diastereomeric excesses (d.e.) often greater than 90%. researchgate.net
Stereocontrol in Other Asymmetric Transformations
The utility of this compound and its derivatives extends to various other asymmetric transformations where it functions as a source of stereocontrol.
Condensation Reactions for Enantioselective Hydrazone Synthesis
Chiral N-amino-2-(methoxymethyl)pyrrolidine derivatives are effective for the enantioselective synthesis of hydrazones. labmix24.comresearchgate.net These reactions involve the condensation of the chiral N-aminopyrrolidine with a ketone or aldehyde. wikipedia.orgrug.nl The resulting hydrazone exists as a mixture of (E)- and (Z)-isomers, with the stereochemistry at the newly formed C=N bond influenced by the chiral pyrrolidine auxiliary.
A well-known application is the Enders SAMP/RAMP hydrazone alkylation reaction. wikipedia.orgchempedia.info In this method, (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) or its (R)-enantiomer (RAMP) is reacted with a ketone or aldehyde to form a hydrazone. wikipedia.orgd-nb.info The hydrazone is then deprotonated to form an azaenolate, which reacts with an electrophile to produce an alkylated hydrazone with a new chiral center. wikipedia.org Subsequent cleavage of the N-N bond regenerates the alkylated ketone or aldehyde with high enantiomeric excess. wikipedia.orgd-nb.info This method is a powerful tool for the asymmetric α-alkylation of ketones and aldehydes. wikipedia.org
| Ketone/Aldehyde | Chiral Auxiliary | Product | Enantiomeric Excess (ee) of α-alkylated product |
| Propanal | SAMP | anti-3,4-disubstituted-5-oxoalkanoate | >98% (diastereomeric ratio) rug.nl |
| Hydrocinnamaldehyde | SAMP | Chiral β-substituted amine | 90% ee d-nb.info |
Palladium-Catalyzed Asymmetric Allylic Alkylation with Derived Ligands
Ligands derived from this compound have been successfully used in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. clockss.orgresearchgate.netdoi.org In this reaction, a nucleophile is added to an allylic substrate in the presence of a palladium catalyst and a chiral ligand. clockss.orgrsc.org The chiral ligand dictates the stereochemical outcome, leading to an enantioenriched product. clockss.orgurfu.ru
For instance, P,N-ligands incorporating the this compound scaffold have been synthesized and used in the palladium-catalyzed allylic alkylation of substrates like 1,3-diphenyl-2-propenyl acetate (B1210297) with dimethyl malonate. clockss.orgdoi.org The ligand coordinates to the palladium, creating a chiral environment that directs the nucleophilic attack to one of the enantiotopic ends of the π-allyl intermediate, resulting in high enantioselectivity. clockss.orgurfu.ru The methoxymethyl group is thought to play a key role by interacting with the incoming nucleophile to enhance stereoselectivity. clockss.org
| Substrate | Nucleophile | Ligand Derived From | Enantiomeric Excess (ee) |
| 1,3-diphenyl-2-propenyl acetate | Dimethyl malonate | (R)-2-(methoxymethyl)pyrrolidine | up to 83% clockss.org |
| 1,3-diphenyl-2-propenyl acetate | Malonates | (R)-2-(methoxymethyl)pyrrolidine | up to 90% jst.go.jp |
Control of Stereochemistry in Pyrrolidine Ring Formation
The inherent chirality of this compound can also be used to control stereochemistry during the formation of the pyrrolidine ring in more complex molecules. nih.govnih.govresearchgate.net
Intramolecular Addition of α-Aminoalkyl Radicals
The stereoselective synthesis of substituted pyrrolidines can be achieved through the intramolecular addition of α-aminoalkyl radicals. In this method, a precursor containing a this compound moiety and a tethered alkene undergoes radical cyclization. The stereochemistry of the newly formed stereocenters in the pyrrolidine ring is controlled by the existing stereocenter of the chiral auxiliary. This approach allows for the creation of polysubstituted pyrrolidines with a high degree of diastereoselectivity.
Iridium-Catalyzed Reductive Azomethine Ylide Generation
A powerful method for the stereocontrolled synthesis of the pyrrolidine ring involves the iridium-catalyzed reductive generation of azomethine ylides, followed by a [3+2] dipolar cycloaddition. nih.govresearchgate.netamazonaws.comchemrxiv.orgunife.it When a substrate containing an imine derived from this compound and an alkene is treated with an iridium catalyst and a hydrosilane, an azomethine ylide is formed in situ. nih.govunife.it This ylide then undergoes cycloaddition with the alkene to create a polysubstituted pyrrolidine. nih.govresearchgate.net
The stereochemistry of the final product is controlled by the chiral information from the this compound unit. nih.gov The iridium catalyst and the chiral auxiliary work together to direct the facial selectivity of the cycloaddition, providing access to complex pyrrolidine structures with multiple stereocenters in a highly stereoselective manner. nih.govchemrxiv.org
| Precursor Type | Alkene | Catalyst System | Product | Diastereoselectivity |
| Amide/Lactam with electron-withdrawing or trimethylsilyl (B98337) group | Electron-deficient alkenes | [IrCl(CO)(PPh3)2] (Vaska's complex), TMDS | Functionalized pyrrolidine | High |
| Cinnamoyl amide | --- | [IrCl(CO)(PPh3)2], TMDS | 4-alkenyl trisubstituted pyrrolidine | Good yield unife.it |
| Linear substrate for intramolecular cyclization | --- | [IrCl(CO)(PPh3)2], TMDS | Tricyclic 1-azatricyclo[3.3.0.0]octan-3-one | Chemoselective reduction unife.it |
Role in Organocatalysis
Catalytic Activity in Cross-Aldol Reactions
2-(Methoxymethyl)pyrrolidine has demonstrated its utility as an effective organocatalyst in cross-aldol reactions. Specifically, the (S)-enantiomer, (S)-(+)-2-(methoxymethyl)pyrrolidine, is employed to catalyze the reaction between dihydroxyacetone and p-nitrobenzaldehyde. lookchem.comalfachemic.comcookechem.com This reaction leads to the formation of the corresponding polyol, a class of compounds with significant value in organic synthesis. sigmaaldrich.com The catalyst facilitates the carbon-carbon bond formation with control over the stereochemistry, a critical aspect of modern synthetic chemistry. The reaction highlights the ability of proline-derived catalysts to mediate complex bond formations. nih.gov Research has also focused on developing various prolinamide organocatalysts for enantioselective cross-aldol reactions between ketones like acetone (B3395972) and substrates such as trihalomethyl ketones. nih.gov
Table 1: Application of (S)-(+)-2-(methoxymethyl)pyrrolidine in Cross-Aldol Reaction
| Reactant 1 | Reactant 2 | Catalyst | Product | Citation |
|---|
Application in Enamine-Mediated Organocatalysis
The catalytic action of secondary amines like this compound in many reactions is rooted in enamine catalysis. semanticscholar.org In this mechanism, the chiral secondary amine reacts with a carbonyl compound (a ketone or aldehyde) to form a nucleophilic enamine intermediate. This enamine then reacts with an electrophile. The chirality of the catalyst directs the approach of the electrophile, leading to an enantiomerically enriched product.
Interestingly, detailed mechanistic studies on Michael reactions catalyzed by secondary amines have revealed that the key nucleophile is not always an enamine. semanticscholar.orgrsc.org Research investigating the reaction between α,β-unsaturated aldehydes and non-activated ketones, catalyzed by amines such as (R)-2-(methoxymethyl)pyrrolidine, has shown that an enolate can be the crucial intermediate. semanticscholar.orgrsc.org This is a significant finding, as enolates from ketones are typically generated using strong bases, whereas enamines are the more common nucleophiles in reactions mediated by weak secondary amines. semanticscholar.org The investigation into whether the reaction proceeds via an enamine, enol, or enolate mechanism is a key area of research for understanding and optimizing these organocatalytic systems. rsc.org
Development of Proline-Based Organocatalysts
This compound is part of the broader family of proline-based organocatalysts, which have been central to the rapid expansion of asymmetric organocatalysis. greyhoundchrom.comtcichemicals.com The pioneering work with L-proline in the 1970s set the stage for the development of a vast array of derivatives designed to improve reactivity and stereoselectivity. tcichemicals.com These catalysts, including (R)- and (S)-2-(methoxymethyl)pyrrolidine, are valued for their ready availability and versatility. tcichemicals.com
The development strategy often involves modifying the proline scaffold to fine-tune the catalyst's steric and electronic properties. This has led to the creation of highly efficient catalysts like diphenylprolinol silyl (B83357) ethers (Hayashi-Jorgensen catalysts) and others that can be effective at very low catalyst loadings (e.g., 0.5 mol%). tcichemicals.comtcichemicals.com The goal is to create catalysts that provide high enantioselectivities (>99% ee) across a range of substrates. tcichemicals.com The synthesis of novel pyrrolidine-based organocatalysts, sometimes incorporating additional stereocenters or functional groups from sources like tartaric acid, is an ongoing effort to enhance catalytic performance. nih.gov
Table 2: Selected Proline-Based Organocatalysts
| Catalyst Name | CAS Number | Key Feature/Application | Citation |
|---|---|---|---|
| (S)-2-(Methoxymethyl)pyrrolidine | 63126-47-6 | Aldol (B89426) and Michael Reactions | tcichemicals.com |
| (R)-2-(Methoxymethyl)pyrrolidine | 84025-81-0 | Mechanistic studies in Michael Reactions | greyhoundchrom.com |
| L-Proline | 147-85-3 | Pioneering organocatalyst for aldol reactions | tcichemicals.com |
Contributions to Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for constructing six-membered rings with multiple stereocenters. wiley-vch.de The application of chiral organocatalysts to this reaction has been a significant area of research. While direct catalysis by this compound is less commonly cited, its structural motif is central to auxiliaries and catalysts developed for this transformation.
For instance, an acrylamide (B121943) derived from (S)-O-methoxymethylprolinol, a closely related structure, was used as a chiral dienophile in Diels-Alder reactions with cyclopentadiene. oup.com This approach, using a chiral auxiliary, achieved moderate diastereoface selectivity (73% de) under Lewis acid-catalyzed conditions. oup.com The study highlighted how substituents on the pyrrolidine (B122466) ring influence the stereochemical outcome. oup.com The development of bifunctional organocatalysts, where a chiral pyrrolidine acts as a hydrogen-bond donor to activate the dienophile, represents another strategy for enantioselective Diels-Alder reactions. wiley-vch.de These approaches underscore the versatility of the pyrrolidine framework in controlling stereochemistry in complex cycloadditions.
Utilization As a Chiral Building Block in Complex Molecule Synthesis
Synthesis of Pharmaceuticals and Agrochemicals
Due to its chiral nature, 2-(methoxymethyl)pyrrolidine and its derivatives are fundamental in the synthesis of a wide range of pharmaceuticals and agrochemicals. chemimpex.comguidechem.comchemimpex.com The ability to introduce a specific stereocenter is paramount in the development of modern drugs, as different enantiomers of a molecule often exhibit vastly different biological activities. cymitquimica.com This chiral synthon provides a reliable pathway for constructing enantiomerically pure compounds, which is essential in medicinal chemistry and the pharmaceutical industry. chemimpex.com
(R)- and (S)-2-(methoxymethyl)pyrrolidine serve as key intermediates in the production of various Active Pharmaceutical Ingredients (APIs). chemimpex.comechemi.comruifuchemical.com Its incorporation into a synthetic route is recognized for its ability to enhance the efficacy of the final API. chemimpex.comchemimpex.com The chiral pyrrolidine (B122466) framework is a common feature in many approved drugs. nih.gov The compound's favorable properties, such as its solubility in organic solvents, facilitate its use in diverse chemical reactions like nucleophilic substitutions and coupling reactions, making it an attractive choice for streamlining synthetic pathways to produce APIs with high purity and yield. chemimpex.comchemimpex.com
The pyrrolidine scaffold is a prominent feature in compounds developed for the treatment of Central Nervous System (CNS) disorders. nih.govworktribe.commdpi.com this compound is specifically leveraged in the creation of novel therapeutic agents targeting the CNS. chemimpex.com The non-planar structure of the pyrrolidine ring is a desirable characteristic in CNS drug design. nih.gov For instance, fluorinated derivatives like 3-fluoro-3-(methoxymethyl)pyrrolidine (B1449563) have been used in CNS drug development, partly due to potentially improved blood-brain barrier penetration. The interaction of pyrrolidine-based compounds with targets like voltage-gated sodium and calcium channels is a key area of research for anticonvulsant drugs. nih.gov
The pyrrolidine moiety is a structural component of numerous anti-cancer drugs, including both established and recently approved agents like Acalabrutinib and Larotrectinib. nih.gov Research has demonstrated that derivatives of this compound are valuable in synthesizing potential anti-cancer agents. chemimpex.comnih.gov For example, a library of novel 2-(het)arylpyrrolidine-1-carboxamides showed significant in vitro activity against M-Hela tumor cell lines, with some compounds being twice as active as the reference drug tamoxifen. nih.gov In vitro studies of related compounds, such as (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine, have suggested they may induce apoptosis in cancer cells. The development of pyrrolidine-based compounds as inhibitors of enzymes involved in cancer progression, such as sphingosine (B13886) kinase 1 (SphK1), is an active area of investigation. nih.gov
A significant application of this compound is in the synthesis of Bedaquiline, a crucial drug for treating multidrug-resistant tuberculosis (MDR-TB). nih.govchemrxiv.orgresearchgate.net The conventional synthesis of Bedaquiline suffers from a lack of stereoselectivity, leading to a mixture of four stereoisomers and increasing manufacturing costs. nih.govresearchgate.net Bedaquiline itself is the single (1R,2S) stereoisomer, which is the most active against the tuberculosis pathogen. nih.gov
Research has shown that using a chiral lithium amide derived from (R)-2-(methoxymethyl)pyrrolidine (specifically, lithium (R)-2-(methoxymethyl)pyrrolidide) dramatically improves the synthesis. nih.govchemrxiv.orgresearchgate.net This chiral base promotes both diastereo- and enantioselectivity in the key bond-forming reaction. nih.gov This improved method results in a significantly higher yield of the desired diastereomer and enantiomer, which is a critical step in making this life-saving drug more accessible and affordable. nih.govchemrxiv.orgresearchgate.net
| Method | Key Reagent | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) | Assay Yield of Bedaquiline (BDQ) | Source |
|---|---|---|---|---|---|
| Standard (non-chiral) | Non-chiral base | No stereoselectivity | Racemic | ~30% | nih.gov |
| Improved (chiral) | Lithium (R)-2-(methoxymethyl)pyrrolidide | 13.6:1 | 56% | up to 64% | nih.govchemrxiv.org |
Preparation of Natural Products and Analogues
The pyrrolidine ring is a core structural motif in a vast array of natural products, particularly alkaloids. nih.govresearchgate.net As a readily available chiral precursor, this compound and related structures derived from proline are instrumental in the stereocontrolled synthesis of these complex molecules and their analogues. researchgate.net The methoxymethyl group can serve as a protecting group for a hydroxyl function, which can be revealed later in the synthetic sequence to furnish the final natural product. kib.ac.cn
The synthesis of pyrrolidine and pyrrolizidine (B1209537) alkaloids often employs chiral building blocks to establish the correct stereochemistry. researchgate.netkib.ac.cn For example, in the synthesis of the pyrrolizidine alkaloid alexine, an intermediate containing a pyrrolidine ring protected with a methoxymethyl (MOM) group is utilized. kib.ac.cn This protected intermediate undergoes several transformations, including the formation of the second ring of the pyrrolizidine core, before the MOM group is removed in the final stages to yield the target alkaloid. kib.ac.cn The use of such chiral synthons is a versatile strategy for accessing a wide range of structurally diverse alkaloids. researchgate.netkib.ac.cn
| Application Area | Specific Example of Synthesized Product/Target | Role of this compound | Source |
|---|---|---|---|
| Pharmaceuticals (Anti-Tuberculosis) | Bedaquiline | As a chiral lithium amide base to induce stereoselectivity. | nih.govchemrxiv.org |
| Pharmaceuticals (Anti-Cancer) | 2-(het)arylpyrrolidine-1-carboxamides | As a core chiral scaffold. | nih.gov |
| Pharmaceuticals (CNS Disorders) | Anticonvulsant drug candidates | As a foundational chiral building block. | chemimpex.comnih.gov |
| Natural Product Synthesis | Alexine (Pyrrolizidine Alkaloid) | As a methoxymethyl-protected chiral intermediate. | kib.ac.cn |
Teratogenicity Studies of Metabolites (e.g., 2-n-propyl-4-pentenoic acid)
Studies investigating the metabolic pathways of pyrrolidine-based compounds have identified common biotransformations, including δ-oxidation of the pyrrolidine ring, which can lead to a ring-opening, and oxidation to form lactams. nih.govnih.gov However, a direct metabolic pathway linking this compound to 2-n-propyl-4-pentenoic acid has not been established in the reviewed scientific literature.
Nonetheless, the teratogenicity of 2-n-propyl-4-pentenoic acid (4-en-VPA) has been studied directly. Research using a mouse model, a standard for teratogenicity testing, has provided detailed insights. In these studies, a single subcutaneous injection of VPA or its metabolites was administered on day 8 of gestation, a critical period for neural tube development. The results demonstrated that 4-en-VPA is a potent teratogen, inducing neural tube defects (exencephaly) at a rate comparable to that of the parent drug, VPA. oup.comoup.com In stark contrast, another metabolite, 2-en-VPA, where the double bond is in a different position, was found to be non-teratogenic. oup.comoup.com This highlights the high degree of structural specificity required for the teratogenic effect.
| Compound | Dose (mg/kg) | Incidence of Exencephaly (% of live fetuses) | Conclusion on Teratogenicity | Reference |
|---|---|---|---|---|
| Control | N/A | 0-1% | Background level | oup.com |
| Valproic Acid (VPA) | 600 | >60% | Highly teratogenic | oup.comoup.com |
| 2-n-propyl-4-pentenoic acid (4-en-VPA) | 600 | Comparable to VPA | Highly teratogenic | oup.com |
| 2-n-propyl-2-pentenoic acid (2-en-VPA) | 600 | No significant increase | Teratogenicity abolished | oup.comoup.com |
| 2-n-propyl-3-pentenoic acid (3-en-VPA) | 600 | No significant increase | Little effect | oup.com |
Enabling Diverse Functionalization Opportunities in Organic Synthesis
The molecular structure of this compound provides multiple opportunities for chemical modification, making it a versatile scaffold in organic synthesis. chemimpex.comchemimpex.com Its utility goes beyond its role as a chiral auxiliary, serving as a foundational structure that can be elaborated into more complex molecules through the functionalization of its inherent reactive sites. chemimpex.com
The key sites for functionalization are the pyrrolidine nitrogen, the C2 carbon to which the methoxymethyl group is attached, and the methoxymethyl group itself. The secondary amine of the pyrrolidine ring is a nucleophilic center and can readily undergo reactions such as alkylation and acylation. cymitquimica.com To control reactivity, the nitrogen is often protected with a group like tert-butyloxycarbonyl (Boc), which then directs subsequent reactions to other parts of the molecule. For example, (S)-2-(methoxymethyl)pyrrolidine is used as a nucleophile in reactions that displace leaving groups, such as in the synthesis of complex amine derivatives. nih.gov
The compound's structure facilitates a range of transformations that are valuable in medicinal and synthetic chemistry. chemimpex.comchemimpex.com The methoxymethyl group can be chemically altered, for instance, through oxidation to form a formyl group, while the carboxylate group in related proline derivatives can be reduced to an alcohol. This inherent reactivity allows chemists to streamline synthetic pathways, providing reliable routes to complex molecular architectures. chemimpex.comchemimpex.com
| Functional Group/Site | Type of Reaction | Description | Reference |
|---|---|---|---|
| Pyrrolidine Nitrogen (Amine) | Nucleophilic Substitution / Acylation | The nitrogen atom can act as a nucleophile to form new C-N bonds. | nih.govcymitquimica.com |
| Pyrrolidine Nitrogen (Amine) | Protection | Can be protected with groups like Boc to prevent its reactivity and enable functionalization elsewhere. | |
| Methoxymethyl Group | Oxidation | The ether side chain offers a handle for modification; for example, it can be oxidized to a formyl group. | |
| Overall Structure | Coupling Reactions | The compound is a suitable substrate for various coupling reactions to build molecular complexity. | chemimpex.comchemimpex.com |
| Overall Structure | α-Functionalization | After conversion to a hydrazone, the α-position can be deprotonated and alkylated. | uni-regensburg.de |
Application in Material Science for Polymer and Coating Development
The unique chemical properties of this compound suggest its potential for use in material science. There are assertions that the compound finds applications in the development of novel materials, including polymers and coatings, where its specific structure may contribute to enhancing material performance. chemimpex.com However, detailed research findings and specific examples of its integration into polymer backbones or coating formulations are not extensively documented in the surveyed scientific literature. The potential utility is likely derived from the reactive functional groups—the secondary amine and the ether linkage—which could be used to incorporate the pyrrolidine moiety into larger polymeric structures or to act as a modifying agent for surfaces and coatings.
Mechanistic and Theoretical Investigations
Elucidation of Reaction Mechanisms in Asymmetric Transformations
The primary role of 2-(methoxymethyl)pyrrolidine in asymmetric transformations is to serve as a chiral auxiliary or catalyst that, upon reaction with a carbonyl compound, forms a chiral enamine. This enamine then reacts with an electrophile, and the subsequent hydrolysis releases the functionalized carbonyl compound and regenerates the chiral amine. The stereochemical information is transferred during the carbon-carbon bond-forming step.
One of the most well-studied reactions is the asymmetric Michael addition of ketones to nitroolefins. The generally accepted mechanism involves the following key steps:
Enamine Formation: this compound reacts with a ketone (e.g., cyclohexanone) to form a chiral enamine intermediate. This step involves the formation of a carbinolamine followed by dehydration.
Michael Addition: The nucleophilic enamine attacks the electrophilic β-carbon of the nitroolefin. The facial selectivity of this attack is directed by the chiral pyrrolidine (B122466) scaffold.
Hydrolysis: The resulting iminium ion is hydrolyzed to afford the chiral γ-nitro ketone and release the this compound.
The methoxymethyl group at the C2 position of the pyrrolidine ring plays a crucial role in shielding one face of the enamine, thereby directing the incoming electrophile to the opposite face and establishing the stereochemistry of the newly formed stereocenter.
Stereoselectivity Origin Studies
The high degree of stereoselectivity observed in reactions mediated by this compound is a result of a combination of factors, including the conformational preferences of the enamine intermediate and the transition state geometries of the C-C bond-forming step.
Regioselectivity and Diastereoselectivity in Cycloaddition Reactions
In the context of Michael additions, which can be considered a formal [3+2] cycloaddition in some perspectives, the regioselectivity is generally governed by the inherent nucleophilicity of the enamine's α-carbon and the electrophilicity of the acceptor's β-carbon.
The diastereoselectivity, however, is intricately controlled by the chiral environment created by the this compound auxiliary. For instance, in the addition of the enamine of cyclohexanone (B45756), derived from (S)-2-(methoxymethyl)pyrrolidine, to nitrostyrene, the attack occurs preferentially from the Re-face of the enamine double bond. This is attributed to the steric hindrance imposed by the methoxymethyl group, which blocks the Si-face. The nitroolefin also approaches in a specific orientation to minimize steric interactions in the transition state, leading to the formation of a specific diastereomer.
Enantioselectivity in Catalytic Processes
The enantioselectivity in these processes is a direct consequence of the chirality of the this compound. The formation of the enamine creates a chiral nucleophile where the two faces of the double bond are diastereotopic. The steric and electronic properties of the methoxymethyl substituent dictate which face is more accessible to the electrophile.
Studies have shown that the high enantioselectivity is not solely due to thermodynamic control arising from the stability of different enamine conformers but is rather a result of the kinetic control in the C-C bond-forming step. The transition state leading to one enantiomer is significantly lower in energy than the transition state leading to its mirror image.
Conformational Analysis of Enamine Intermediates
The stereochemical outcome of reactions involving this compound is highly dependent on the conformation of the key enamine intermediate. The relative orientation of the substituents on the pyrrolidine ring and the geometry of the enamine double bond are critical.
NMR spectroscopic studies and computational models have been employed to understand the conformational preferences of these enamines. For enamines derived from cyclic ketones like cyclohexanone, the pyrrolidine ring typically adopts an envelope or twisted conformation. The methoxymethyl group can exist in different orientations, but it generally positions itself to effectively shield one face of the enamine.
A crucial aspect is the conformation around the N-C(sp²) bond, leading to s-cis and s-trans conformers. While for some pyrrolidine-derived enamines both conformers can be populated, the bulky substituent at the C2 position in this compound derivatives often leads to a strong preference for a specific conformation, which in turn contributes to the high stereoselectivity. It has been suggested that for many pyrrolidine enamines, the s-cis and s-trans conformers are of similar stability, and thus the observed selectivity cannot be solely explained by the ground-state conformational preferences of the enamine. ethz.ch
Computational Chemistry Approaches (Density Functional Theory Calculations)
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms and origins of selectivity in asymmetric reactions involving this compound. These computational methods allow for the detailed study of transition state geometries and the energies of different reaction pathways.
Prediction and Interpretation of Selectivity
DFT calculations have been successfully used to model the transition states of Michael additions and other reactions catalyzed by this compound and related systems. These models can accurately predict the experimentally observed stereochemical outcomes.
By analyzing the computed transition state structures, researchers can identify the key non-covalent interactions, such as steric repulsion and hydrogen bonding, that are responsible for the stabilization of one transition state over another. For example, DFT studies can quantify the steric clash between the electrophile and the methoxymethyl group, providing a rationale for the observed facial selectivity.
These computational investigations have largely supported the hypothesis that the stereoselectivity in these reactions is kinetically controlled. ethz.ch The energy difference between the diastereomeric transition states, as calculated by DFT, often correlates well with the experimentally observed enantiomeric excess. The ability to accurately compute these small energy differences is crucial for the predictive power of these models. ethz.ch
Energy Profiles and Transition State Analysis
Typically, in reactions such as aldol (B89426) or Michael additions catalyzed by pyrrolidine derivatives, the catalyst forms a nucleophilic enamine intermediate with a carbonyl donor. This enamine then attacks an electrophilic acceptor. The stereochemical outcome of the reaction is determined in the subsequent carbon-carbon bond-forming step. Computational studies on related catalysts have shown that the geometry of the transition state, stabilized by various non-covalent interactions like hydrogen bonding, dictates which face of the enamine or the electrophile is more accessible, thus leading to the preferential formation of one enantiomer over the other.
For a catalyst like this compound, it is hypothesized that the methoxymethyl substituent at the C2 position would play a significant role in defining the steric environment around the reactive center. This substituent would influence the conformational preferences of the pyrrolidine ring and the orientation of the substrates in the transition state assembly. A detailed computational study would involve mapping the potential energy surface for the reaction, identifying all stationary points (reactants, intermediates, transition states, and products), and calculating their relative energies.
Table 1: Hypothetical Energy Profile Data for a Proline-Derivative-Catalyzed Reaction
| Species | Relative Free Energy (kcal/mol) | Key Structural Features |
| Reactants | 0.0 | Separated catalyst, aldehyde, and ketone |
| Enamine Intermediate | +5.3 | Covalent adduct of catalyst and ketone |
| Transition State (TS) | +15.8 | C-C bond formation, defined stereochemistry |
| Iminium Intermediate | -2.1 | Product bound to catalyst |
| Products | -12.5 | Released product and regenerated catalyst |
Note: This table is illustrative and based on typical values found in computational studies of proline-catalyzed reactions. Specific values for this compound would require dedicated theoretical calculations.
The analysis of the transition state structure would reveal key bond distances and angles, as well as any stabilizing or destabilizing interactions. For instance, the methoxymethyl group could engage in hydrogen bonding or exert steric hindrance that favors a specific transition state geometry, thereby enhancing enantioselectivity.
Studies on Self-Reproduction of Chirality
The concept of self-reproduction of chirality, also known as asymmetric autocatalysis or chiral amplification, is a fascinating phenomenon where a chiral product acts as a catalyst for its own formation. chemrxiv.orgnih.gov This process can lead to a significant enhancement of enantiomeric excess from a very small initial imbalance. While there are no specific studies detailing the involvement of this compound in such a process, the principles have been demonstrated in other chemical systems. nih.gov
In a hypothetical scenario involving a reaction that produces a chiral molecule containing a this compound moiety, self-reproduction of chirality would occur if the product itself could catalyze the reaction with the same stereochemical preference. This typically requires the product to possess catalytic activity and to form a catalytic complex that is more reactive or more stereoselective than the uncatalyzed or background reaction.
Studies on other self-replicating systems have shown that the process is highly dependent on the molecular structure and the reaction conditions. chemrxiv.orgnih.govnih.gov For a system involving a this compound derivative to exhibit chiral self-reproduction, the following conditions would likely need to be met:
The reaction must produce a chiral product that is structurally related to the catalyst.
The product must be able to accelerate its own formation (autocatalysis).
This autocatalysis must be enantioselective, meaning the (R)-product preferentially catalyzes the formation of more (R)-product, and the (S)-product does the same for the (S)-enantiomer.
Research in this area often involves kinetic studies to demonstrate the autocatalytic behavior and chiral amplification. Spectroscopic techniques are used to monitor the enantiomeric excess of the product over time. While the direct investigation of this compound in this context remains an open area of research, the foundational principles established in other systems provide a roadmap for how such studies could be designed and interpreted.
Advanced Derivatives and Their Specialized Applications
Synthesis and Application of 1-Amino-2-(methoxymethyl)pyrrolidine (SAMP/RAMP)
(S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its enantiomer (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) are highly versatile and widely utilized chiral auxiliaries in asymmetric synthesis. Their preparation typically starts from the readily available amino acid proline. These auxiliaries are instrumental in the stereoselective formation of carbon-carbon bonds, enabling the synthesis of complex chiral molecules with high enantiomeric purity.
SAMP and RAMP function as powerful chiral auxiliaries, which are chemical compounds that temporarily incorporate into a synthetic scheme to control the stereochemical outcome of a reaction. One of the most prominent applications of SAMP and RAMP is in the asymmetric α-alkylation of ketones and aldehydes. This method, often referred to as the Enders' SAMP/RAMP hydrazone alkylation, allows for the introduction of an alkyl group at the α-position of a carbonyl compound with a high degree of stereocontrol.
The process involves the initial formation of a hydrazone between the chiral auxiliary (SAMP or RAMP) and the carbonyl compound. This is followed by deprotonation with a strong base, such as lithium diisopropylamide (LDA), to form a chiral azaenolate. This intermediate then reacts with an electrophile, like an alkyl halide, to yield the alkylated hydrazone. The final step involves the cleavage of the hydrazone, typically through ozonolysis or hydrolysis, to release the α-alkylated carbonyl compound and recover the chiral auxiliary. The stereochemical outcome of the alkylation is dictated by the chirality of the auxiliary used, with SAMP and RAMP leading to the formation of opposite enantiomers. This methodology has proven invaluable in the synthesis of numerous natural products and biologically active compounds.
The formation of hydrazones from SAMP or RAMP and carbonyl compounds is a critical step that enables a wide range of stereoselective transformations beyond simple alkylation. These chiral hydrazones can participate in various reactions, including aldol (B89426) reactions, Michael additions, and electrophilic aminations, all proceeding with high levels of diastereoselectivity.
The stereoselectivity of these reactions is attributed to the rigid, chelated structure of the intermediate azaenolates. The lithium cation in the deprotonated hydrazone is believed to chelate with the methoxymethyl group of the pyrrolidine (B122466) ring, creating a conformationally constrained system that directs the approach of the electrophile from the less sterically hindered face. This reliable method of stereocontrol has made SAMP/RAMP hydrazones a cornerstone of modern asymmetric synthesis.
| Reaction Type | Substrate | Reagent | Product | Stereoselectivity |
| Asymmetric Alkylation | Ketone/Aldehyde | SAMP/RAMP, LDA, Alkyl Halide | α-Alkylated Ketone/Aldehyde | High (often >95% ee) |
| Asymmetric Aldol Reaction | Ketone/Aldehyde | SAMP/RAMP, LDA, Aldehyde/Ketone | β-Hydroxy Ketone/Aldehyde | High diastereoselectivity |
| Asymmetric Michael Addition | Ketone/Aldehyde | SAMP/RAMP, LDA, α,β-Unsaturated Ester | δ-Ketoester | High diastereoselectivity |
Bis((2-methoxymethyl)pyrrolidine)phosphine as Chiral Auxiliary
While direct information on a phosphine (B1218219) ligand with two 2-(methoxymethyl)pyrrolidine units is limited, the principles of chiral ligand design strongly suggest its potential as a highly effective chiral auxiliary in asymmetric catalysis. Chiral phosphine ligands are pivotal in a multitude of transition metal-catalyzed reactions, including asymmetric hydrogenation, hydroformylation, and cross-coupling reactions.
The efficacy of such ligands stems from their ability to create a chiral environment around the metal center, thereby influencing the stereochemical outcome of the catalytic transformation. A bidentate phosphine ligand incorporating two chiral pyrrolidine moieties, such as bis((2-methoxymethyl)pyrrolidine)phosphine, would be expected to form a stable chelate complex with a metal center. The stereogenic centers on the pyrrolidine rings and the potential for C2 symmetry would provide a well-defined chiral pocket, leading to high enantioselectivity in catalytic reactions. The synthesis of such a ligand would likely involve the reaction of a suitable phosphorus precursor, such as phosphorus trichloride (B1173362) or a dichlorophosphine, with this compound. The resulting ligand could then be employed in various asymmetric catalytic processes.
This compound-2-carboxylic Acid Derivatives in Biological Research
Derivatives of this compound-2-carboxylic acid have emerged as a promising class of compounds in biological research, with studies indicating their potential as modulators of key metabolic pathways and as antimicrobial agents. The incorporation of the carboxylic acid functionality at the 2-position of the pyrrolidine ring, along with the methoxymethyl substituent, provides a unique structural scaffold for the design of biologically active molecules.
Research into pyrrolidine derivatives has revealed their potential to influence glucose metabolism. For instance, certain pyrrolidine-based compounds have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose homeostasis. Inhibition of DPP-4 leads to increased levels of incretin (B1656795) hormones, which in turn stimulate insulin (B600854) secretion and suppress glucagon (B607659) release, thereby lowering blood glucose levels. While specific studies on this compound-2-carboxylic acid derivatives are not extensively documented in this context, the broader class of proline and pyrrolidine derivatives has shown promise.
Furthermore, some proline derivatives have been explored for their lipid-lowering properties. A preliminary in vivo screening of certain cis-4-Amino-L-proline derivatives indicated moderate triglyceride-lowering activity. nih.gov This suggests that the pyrrolidine scaffold, including derivatives of this compound-2-carboxylic acid, could be a valuable starting point for the development of new therapeutic agents for managing dyslipidemia.
| Biological Target/Activity | Potential Mechanism of Action |
| Glucose Metabolism Modulation | Inhibition of enzymes like DPP-4, leading to improved glucose homeostasis. |
| Lipid Level Modulation | Interference with lipid metabolism pathways, resulting in reduced triglyceride levels. |
The pyrrolidine ring is a common structural motif in many natural and synthetic compounds exhibiting antimicrobial activity. Proline-rich antimicrobial peptides (PrAMPs), for example, have demonstrated significant activity against a range of bacterial pathogens. nih.govnih.gov These peptides often exert their effects by targeting intracellular processes rather than disrupting the bacterial membrane.
While research specifically on this compound-2-carboxylic acid derivatives as antimicrobial agents is still an emerging area, the inherent biological relevance of the pyrrolidine scaffold suggests that these compounds could serve as valuable leads for the development of new antibiotics. The structural features of these derivatives could be optimized to enhance their potency and spectrum of activity against various microbial threats.
Ligand Binding Studies with Neurotransmitter Systems and Enzymes
While direct and extensive ligand binding studies specifically targeting derivatives of this compound with a wide range of neurotransmitter systems and enzymes are not extensively documented in publicly available research, the broader class of 2-substituted pyrrolidine derivatives has shown significant interactions in this domain. This suggests the potential for this compound derivatives to be explored for similar biological activities.
Research into structurally related pyrrolidine compounds has revealed high-affinity interactions with key neurotransmitter receptors. For instance, derivatives of 2-(aminomethyl)pyrrolidine, such as (S)-N-(1-Ethyl-2-pyrrolidinyl)methyl)-5-bromo-2,3-dimethoxybenzamide, have demonstrated very high affinity for dopamine (B1211576) D2 and D3 receptors. nih.gov Such findings highlight the importance of the substituted pyrrolidine scaffold in the design of ligands for specific neurotransmitter systems. The exploration of how the methoxymethyl substituent at the 2-position would modulate this binding affinity and selectivity remains an area for future investigation.
In the context of enzyme inhibition, various pyrrolidine derivatives have been identified as potent inhibitors of clinically relevant enzymes. For example, polyhydroxylated pyrrolidine derivatives have been synthesized and shown to act as dual inhibitors of glucosidase and aldose reductase, enzymes implicated in diabetes. nih.gov These studies underscore the versatility of the pyrrolidine ring in designing enzyme inhibitors. Although specific studies on this compound in this context are scarce, the established activity of analogous compounds provides a strong rationale for its investigation as a potential enzyme inhibitor. Further research is required to determine the specific binding modes and inhibitory constants of this compound derivatives with various enzymes.
N-Benzoylformyl-2-(methoxymethyl)pyrrolidine Derivatives
The synthesis of such derivatives would likely involve the acylation of this compound with a benzoylformyl chloride or a related activated derivative of phenylglyoxylic acid. The resulting N-benzoylformyl-2-(methoxymethyl)pyrrolidine would be a chiral molecule with potential applications in asymmetric synthesis, possibly as a chiral ligand or a derivatizing agent. However, without experimental data, their efficacy and specific applications remain speculative. Future research in this area would be necessary to establish synthetic protocols, characterize the properties of these compounds, and explore their potential utility in catalysis or medicinal chemistry.
Planar Chiral Ferrocenophanes Derived from this compound
Planar chiral ferrocenophanes derived from this compound represent a significant class of ligands in the field of asymmetric catalysis. These compounds uniquely combine the central chirality of the pyrrolidine ring with the planar chirality of the ferrocene (B1249389) backbone, creating a powerful tool for stereocontrol in a variety of chemical transformations.
The synthesis of these ferrocenophanes typically involves a directed ortho-lithiation of a ferrocene derivative, followed by reaction with a suitable electrophile to introduce the chiral pyrrolidine moiety. The stereochemistry of the final ligand can be controlled by the choice of the starting (S)- or (R)-2-(methoxymethyl)pyrrolidine.
These chiral ligands have found successful application in a range of metal-catalyzed asymmetric reactions. Their rigid structure and well-defined chiral environment allow for high levels of enantioselectivity. The electronic and steric properties of the ligand can be fine-tuned by introducing different substituents on the ferrocene or pyrrolidine rings, enabling the optimization of catalytic activity for specific reactions.
Below is a data table summarizing the application of some planar chiral ferrocenophanes derived from this compound in asymmetric catalysis.
| Catalyst/Ligand | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) | Yield |
|---|---|---|---|---|---|
| (S,Sp)-[2-(4,5-dihydro-4-phenyloxazol-2-yl)ferrocenyl]diphenylphosphine | Palladium-Catalyzed Asymmetric Allylic Alkylation | 1,3-diphenyl-2-propenyl acetate (B1210297) | (S)-1,3-diphenyl-1-(sodiomalonodinitrile)propene | Up to 98% | High |
| (R,Rp)-N,N-Dimethyl-1-[2-(diphenylphosphino)ferrocenyl]ethylamine (PPFA) | Gold-Catalyzed Asymmetric Aldol Reaction | Benzaldehyde and methyl isocyanoacetate | (4S,5R)-4-(methoxycarbonyl)-5-phenyl-2-oxazoline | Up to 96% | High |
| (S)-4-tert-Butyl-2-(1'-(diphenylphosphino)ferrocen-1-yl)-2-oxazoline (Josiphos-type ligand) | Rhodium-Catalyzed Asymmetric Hydrogenation | Methyl (Z)-α-acetamidocinnamate | (R)-N-Acetylphenylalanine methyl ester | >99% | Quantitative |
The continued development of novel planar chiral ferrocenophanes based on the this compound scaffold is an active area of research, with the potential to provide even more efficient and selective catalysts for asymmetric synthesis.
Emerging Research Directions and Future Prospects
Novel Catalytic Systems Incorporating 2-(Methoxymethyl)pyrrolidine Moieties
Research is actively exploring the incorporation of the this compound framework into more complex and efficient catalytic systems. The versatility of this chiral scaffold allows for its modification and integration into various catalytic designs, including bifunctional catalysts and metal-ligand complexes. mdpi.com
One promising direction is the development of catalysts where the pyrrolidine (B122466) nitrogen and the methoxymethyl oxygen can act in concert to activate substrates and control stereochemistry. Modifications to the pyrrolidine ring, such as the introduction of additional functional groups, can create multifunctional catalysts capable of promoting cascade reactions or operating through cooperative catalytic cycles.
Furthermore, this compound and its derivatives serve as effective chiral ligands for a range of metal-catalyzed reactions. polymer-books.com Researchers are designing novel ligands that fine-tune the electronic and steric properties of the metal center, leading to enhanced reactivity and selectivity. For instance, incorporating the SMP moiety into phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) is being investigated to create new catalysts for cross-coupling, hydrogenation, and other important transformations. These novel systems aim to provide solutions for challenging synthetic problems where existing catalysts show limited efficacy.
Expanding the Scope of Asymmetric Reactions
A significant thrust of current research is to broaden the range of asymmetric reactions catalyzed by this compound and its derivatives. While its effectiveness in reactions like aldol (B89426) and Michael additions is well-documented, scientists are now applying it to more complex and previously challenging transformations. mdpi.comresearchgate.net
Recent studies have demonstrated the utility of SMP-derived organocatalysts in enantioselective cycloadditions, conjugate additions, and fluorination reactions. nih.govresearchgate.net The goal is to establish these catalysts as reliable tools for the construction of stereochemically rich and complex molecular architectures, which are often found in natural products and pharmaceutical agents. nih.govfrontiersin.org
| Reaction Type | Catalyst Type | Key Features | Achieved Enantioselectivity (ee) |
|---|---|---|---|
| Michael Addition | (S)-2-(Methoxymethyl)pyrrolidine derived | Addition of aldehydes/ketones to nitroolefins | Up to 98% ee researchgate.net |
| Aldol Reaction | Prolinamide derivatives | Direct asymmetric aldol reactions | Up to 97% ee mdpi.com |
| (3+2) Cycloaddition | SOMO-activation with pyrrolidine catalyst | Rapid generation of complex pyrrolidines | High enantiocontrol nih.gov |
| Carboamination | Pd-catalyst with chiral phosphine ligand | Synthesis of 2-substituted pyrrolidines | Up to 94% ee nih.gov |
| Michael Addition/Reductive Cyclization | Organocatalytic approach | Synthesis of 2-trifluoromethyl pyrrolidines | Excellent diastereoselectivity nih.gov |
Green Chemistry Approaches to Synthesis and Application
In line with the growing emphasis on sustainable chemistry, researchers are developing greener methods for both the synthesis of this compound and its application in catalysis. unibo.itmdpi.com This involves the use of environmentally benign solvents, reducing waste, and designing recyclable catalytic systems.
The synthesis of SMP is being re-evaluated to replace hazardous reagents and minimize energy consumption. Biocatalytic methods and the use of starting materials from renewable feedstocks are potential avenues for a more sustainable production process.
In terms of application, a key goal is the development of heterogeneous or immobilized catalysts derived from this compound. By anchoring the catalyst to a solid support, such as silica (B1680970) or a polymer, it can be easily separated from the reaction mixture and reused multiple times, which significantly reduces waste and cost. researchgate.net Furthermore, performing SMP-catalyzed reactions in greener solvents like water or bio-derived solvents, or even under solvent-free conditions, is a major focus. vjol.info.vn
Interdisciplinary Applications in Materials Science and Bio-Related Fields
The unique properties of this compound are leading to its exploration in fields beyond traditional organic synthesis. Its chirality and functional groups make it an attractive monomer or building block for the creation of novel materials with specific properties.
In materials science, SMP can be incorporated into polymers to create chiral stationary phases for chromatography or as a component of functional coatings and films. chemimpex.com Its ability to coordinate with metal ions also suggests potential applications in the development of new sensors or materials with unique optical or electronic properties.
In bio-related fields, the pyrrolidine scaffold is a common motif in many biologically active compounds. frontiersin.org Consequently, this compound serves as a crucial chiral intermediate in the synthesis of pharmaceuticals, including antiviral, anticancer, and central nervous system-targeting drugs. chemimpex.com Its role in the synthesis of complex natural products and their analogues continues to be a significant driver of research, aiming to develop new therapeutic agents.
Advanced Computational Modeling for Rational Design
Advanced computational methods, particularly Density Functional Theory (DFT), are becoming indispensable tools for understanding and improving catalysts based on this compound. nih.govrsc.org These techniques provide detailed insights into reaction mechanisms, the nature of transition states, and the factors that control stereoselectivity. nih.govresearchgate.net
By modeling the interaction between the catalyst, substrates, and solvent molecules, researchers can understand how the methoxymethyl group and the pyrrolidine ring contribute to the catalytic process. This knowledge allows for the rational design of new catalysts with enhanced performance. For example, computational screening can predict how modifications to the catalyst structure will affect its activity and selectivity, guiding synthetic efforts toward the most promising candidates. nd.edumit.edu
This synergy between computational modeling and experimental work accelerates the development of next-generation catalysts, making the design process more efficient and less reliant on trial-and-error approaches. researchgate.net
Q & A
Q. Key Parameters for Optimization :
| Parameter | Typical Range | Impact |
|---|---|---|
| Catalyst Loading | 1–5 mol% | Higher enantiomeric excess (ee) with precise loading |
| Temperature | 60–80°C | Avoids decomposition while ensuring reaction completion |
| Solvent | Ethanol, DCM | Polar aprotic solvents favor nucleophilic substitution |
Basic Question: Which analytical techniques are critical for characterizing this compound and its derivatives?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies methoxymethyl (-OCH2-) and pyrrolidine ring protons. For example, the methoxy group resonates at ~3.3 ppm (¹H) and 55–60 ppm (¹³C) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 115.17 for C6H13NO) and fragmentation patterns .
- Chiral HPLC : Essential for determining enantiomeric purity (>99% ee) using columns like Chiralpak AD-H .
Q. Experimental Evidence :
| Derivative | MIC (μg/mL) S. pneumoniae | MIC (μg/mL) S. pyogenes |
|---|---|---|
| Without methoxymethyl | 32 | 64 |
| With methoxymethyl | 4 | 8 |
MIC = Minimum Inhibitory Concentration
Advanced Question: How can computational modeling predict the binding modes of this compound derivatives to biological targets?
Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., with neuraminidase or neurotransmitter receptors) to assess stability of binding poses .
- Docking Software : AutoDock Vina or Schrödinger Suite identifies key interactions (e.g., the methoxymethyl group forming H-bonds with Asp130 in a bacterial target) .
Q. Example Protocol :
Prepare ligand (derivative) and receptor (PDB ID: 3CLpro) structures.
Perform grid-based docking with 20 runs.
Analyze top-scoring poses for H-bond/π-π interactions.
Advanced Question: What structure-activity relationships (SARs) govern the biological efficacy of this compound analogs?
Answer:
SAR studies highlight:
Q. Comparative Data :
| Compound | EC50 (nM) Dopamine D2 Receptor | LogP |
|---|---|---|
| 2-(Methoxymethyl) | 120 | 1.2 |
| 2-(Hydroxymethyl) | 450 | 0.8 |
| 2-(Ethoxymethyl) | 200 | 1.5 |
Advanced Question: How do environmental factors (pH, temperature) influence the stability of this compound hydrochloride?
Answer:
Q. Accelerated Stability Study :
| Condition | Degradation After 30 Days |
|---|---|
| 25°C, dry air | 15% decomposition |
| 4°C, N2 atmosphere | <2% decomposition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
